5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid
Description
5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C₁₄H₁₀N₂O₆ This compound features a pyridine ring substituted with an amino group and a carboxyl group, connected to a benzene ring that has two carboxyl groups
Properties
IUPAC Name |
5-(6-amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c15-11-4-9(14(21)22)10(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVERXXVCKXFEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688284 | |
| Record name | 5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-48-2 | |
| Record name | 5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and carboxyl groups are introduced through nitration and subsequent reduction reactions.
Coupling with Benzene Ring: The pyridine derivative is then coupled with a benzene ring containing two carboxyl groups using a cross-coupling reaction, such as the Suzuki or Heck reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Automation: Automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Nitro derivatives, nitroso derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amides, esters.
Scientific Research Applications
5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
Mechanism of Action
The mechanism of action of 5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Metal Coordination: It can form coordination complexes with metal ions, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3,5-dicarboxyphenyl)isonicotinic acid
- 5-(6-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Uniqueness
5-(6-Amino-4-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
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